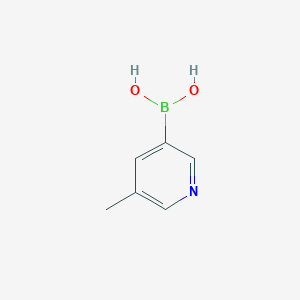
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate, also known as MDHP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. MDHP is a pyran carboxylate derivative that has been synthesized using various methods, including a one-pot three-component reaction and a modified Strecker reaction. MDHP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is not fully understood, but studies have suggested that it may act by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to have analgesic and anti-anxiety effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its unique biochemical and physiological effects, which make it a valuable tool for studying various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a one-pot three-component reaction, which involves the reaction of an aldehyde, an acid, and a ketone in the presence of a Lewis acid catalyst. Alternatively, this compound can be synthesized using a modified Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide in the presence of acid.
Scientific Research Applications
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Properties
| 189386-90-1 | |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-7(11-6)8(9)10-2/h3,5-7H,4H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
JJPDBYYISDTBEA-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC=C[C@@H](O1)C(=O)OC |
SMILES |
CC1CC=CC(O1)C(=O)OC |
Canonical SMILES |
CC1CC=CC(O1)C(=O)OC |
synonyms |
2H-Pyran-2-carboxylicacid,5,6-dihydro-6-methyl-,methylester,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


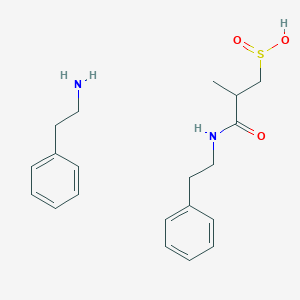
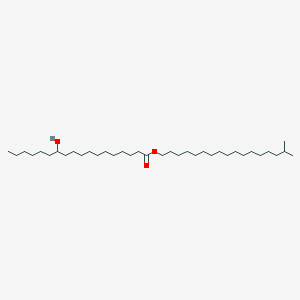
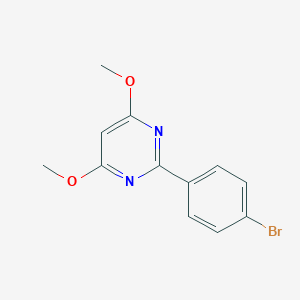
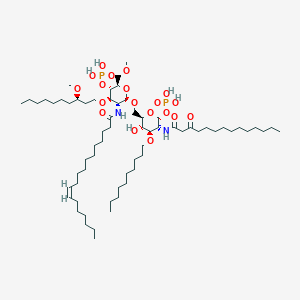

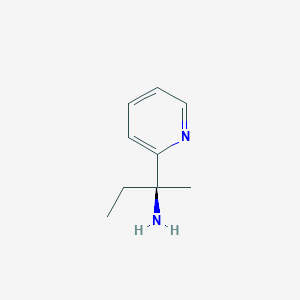
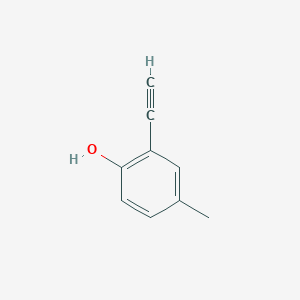
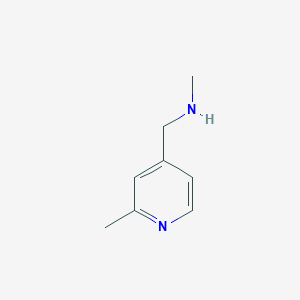

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)


![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
